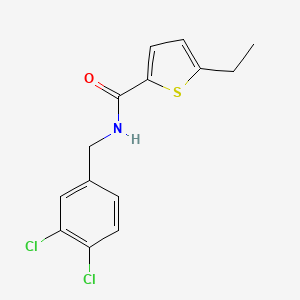![molecular formula C22H20N2O5S B6114913 3-[[3-(Benzylsulfamoyl)-4-methylbenzoyl]amino]benzoic acid](/img/structure/B6114913.png)
3-[[3-(Benzylsulfamoyl)-4-methylbenzoyl]amino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[3-(Benzylsulfamoyl)-4-methylbenzoyl]amino]benzoic acid is an organic compound with a complex structure, featuring both benzylsulfamoyl and methylbenzoyl groups attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[[3-(Benzylsulfamoyl)-4-methylbenzoyl]amino]benzoic acid typically involves multiple steps. One common route includes the following steps:
Formation of Benzylsulfamoyl Intermediate: The initial step involves the reaction of benzylamine with sulfonyl chloride to form the benzylsulfamoyl intermediate.
Coupling with Methylbenzoyl Chloride: The benzylsulfamoyl intermediate is then reacted with 4-methylbenzoyl chloride under basic conditions to form the desired benzylsulfamoyl-methylbenzoyl compound.
Amidation Reaction: Finally, the benzylsulfamoyl-methylbenzoyl compound is coupled with 3-aminobenzoic acid under appropriate conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
3-[[3-(Benzylsulfamoyl)-4-methylbenzoyl]amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties.
作用机制
The mechanism of action of 3-[[3-(Benzylsulfamoyl)-4-methylbenzoyl]amino]benzoic acid involves its interaction with specific molecular targets. The benzylsulfamoyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
- 4-[[3-(Benzylsulfamoyl)-4-methylbenzoyl]amino]benzoic acid
- 3-[[3-(Benzylsulfamoyl)-4-chlorobenzoyl]amino]benzoic acid
- 3-[[3-(Benzylsulfamoyl)-4-methylbenzoyl]amino]phenylacetic acid
Uniqueness: 3-[[3-(Benzylsulfamoyl)-4-methylbenzoyl]amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
属性
IUPAC Name |
3-[[3-(benzylsulfamoyl)-4-methylbenzoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-15-10-11-17(21(25)24-19-9-5-8-18(12-19)22(26)27)13-20(15)30(28,29)23-14-16-6-3-2-4-7-16/h2-13,23H,14H2,1H3,(H,24,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEFQHIBTGUERL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)O)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[6-chloro-2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B6114833.png)
![N'-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B6114835.png)
![1-(2,2-Dimethylpropyl)-3-hydroxy-3-[[methyl(1,2-oxazol-5-ylmethyl)amino]methyl]piperidin-2-one](/img/structure/B6114842.png)

![11-(2-Ethoxyphenyl)-4-ethylsulfanyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B6114855.png)
![3-Methyl-4-[4-(methylsulfanyl)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one](/img/structure/B6114863.png)
![5-methyl-2-[4-({methyl[(4-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenyl]-6-(trifluoromethyl)pyrimidin-4(](/img/structure/B6114867.png)
![2-{1-(2-fluorobenzyl)-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6114870.png)
![1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]azepane](/img/structure/B6114882.png)
![2,4-dimethoxy-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline](/img/structure/B6114891.png)
![N-(3'-methyl-3-biphenylyl)-1-[(1-oxido-3-pyridinyl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6114896.png)

![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6114910.png)
![N-(sec-butyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6114936.png)
